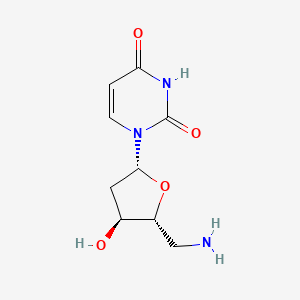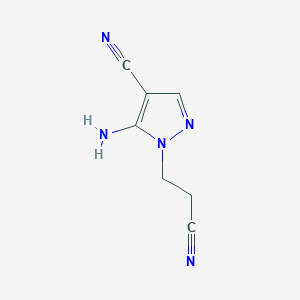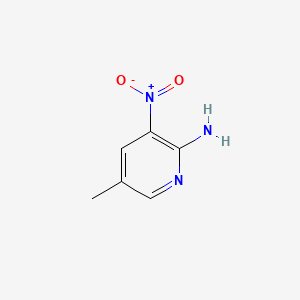
Uridine, 5'-amino-2',5'-dideoxy-
Vue d'ensemble
Description
“Uridine, 5’-amino-2’,5’-dideoxy-” is a chemical compound with the molecular formula C11H17N3O4 . It’s a type of uridine, which is a nucleoside, one of the basic components of RNA .
Synthesis Analysis
The synthesis of “Uridine, 5’-amino-2’,5’-dideoxy-” and its analogs has been discussed in various studies . For instance, 5-iodo-5’-amino-2’,5’-dideoxyuridine (AIU, AIdUrd), an analog of IdUrd, was synthesized by LIN et al. (1976) .Molecular Structure Analysis
The molecular structure of “Uridine, 5’-amino-2’,5’-dideoxy-” consists of 11 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The molecular weight is 255.27 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Uridine, 5’-amino-2’,5’-dideoxy-” include a predicted density of 1.339±0.06 g/cm3 and a predicted pKa of 9.54±0.10 .Applications De Recherche Scientifique
Synthesis and Polymerase Incorporation
Uridine analogs, including 5'-amino-2',5'-dideoxy-uridine, are synthesized for applications in biology, pharmaceuticals, and genomics. Their increased reactivity due to the amino functional groups allows for efficient incorporation into DNA by polymerases, which can be useful in genomic sequence analysis (Wolfe et al., 2002).
Synthesis for Anti-HIV Activity
Compounds like 5-[N-(6-amino-hexyl)-acrylamide]-2′,3′-didehydro-2′,3′-dideoxy-uridine have been synthesized for potential use in creating nucleotide probes with fluorescent labels, and they have been screened for anti-HIV activity (Ciurea et al., 2001).
Functionalization of Nucleosides
5'-Amino-2',5'-dideoxy-uridine derivatives have been used in the functionalization of the 2' and 3' carbons of β-D-nucleosides. This method offers a new approach to modifying nucleosides, potentially useful in creating inhibitors of HIV-specific reverse transcriptase (Wu & Chattopadhyaya, 1989).
Conformation and Molecular Interactions
The molecular conformations of derivatives like 5-methoxymethyl-5′-amino-2′,5′-dideoxy-uridine have been studied to understand their interactions in biological systems. These studies can inform the design of antiviral drugs and therapeutic agents (Tourigny et al., 1989).
Potential Antiviral Agents
Research into the synthesis of 2',3'-dideoxy-L-pyrimidine nucleosides, including derivatives of uridine, explores their potential as antiviral agents against HIV and hepatitis B virus (Lin et al., 1994).
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYZQSMQSHNEMQ-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189509 | |
| Record name | Uridine, 5'-amino-2',5'-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35959-38-7 | |
| Record name | Uridine, 5'-amino-2',5'-dideoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine, 5'-amino-2',5'-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)










![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1269493.png)
